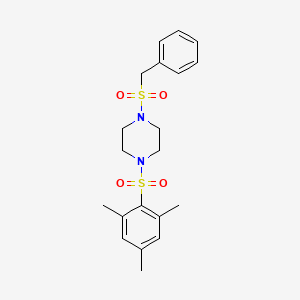![molecular formula C17H18N4O3 B7682688 N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine](/img/structure/B7682688.png)
N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine, also known as EPN or Ethoprophos, is a chemical compound that has been widely used as a pesticide and insecticide. It is an organophosphorus compound that belongs to the class of benzimidazole derivatives. EPN has been used to control a wide range of pests in various crops, including cotton, soybeans, and vegetables.
Mécanisme D'action
N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine acts as an acetylcholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system of insects and pests. This leads to paralysis and ultimately death of the pest.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on insects and pests. It affects the nervous system, disrupts the synthesis of proteins, and alters the metabolism of carbohydrates and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a high level of efficacy against a wide range of pests. However, it is also highly toxic and can be dangerous to handle. It is important to use appropriate safety measures when working with this compound.
Orientations Futures
There are several areas of future research that could be explored with regards to N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine. These include:
1. Developing new formulations of this compound that are more environmentally friendly and less toxic to non-target organisms.
2. Studying the potential use of this compound for controlling insect-borne diseases such as malaria.
3. Investigating the mechanisms of resistance to this compound in pests and developing new strategies to overcome this resistance.
4. Exploring the potential use of this compound in combination with other pesticides to improve efficacy and reduce the risk of resistance.
Conclusion:
This compound is a chemical compound that has been widely used as a pesticide and insecticide. It has been extensively studied for its insecticidal properties and its potential use in agriculture. This compound acts as an acetylcholinesterase inhibitor and has a wide range of biochemical and physiological effects on insects and pests. While this compound has several advantages for use in lab experiments, it is also highly toxic and can be dangerous to handle. There are several areas of future research that could be explored with regards to this compound, including developing new formulations, studying its potential use in controlling insect-borne diseases, investigating resistance mechanisms, and exploring its use in combination with other pesticides.
Méthodes De Synthèse
The synthesis of N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine involves the reaction of 4-(ethoxymethyl)benzylamine with 6-nitro-1H-benzimidazole-2-amine in the presence of a suitable catalyst. The reaction takes place under controlled conditions of temperature and pressure and yields this compound as a white crystalline solid.
Applications De Recherche Scientifique
N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine has been extensively studied for its insecticidal properties and its potential use in agriculture. It has been found to be effective against a wide range of pests, including nematodes, mites, and insects. This compound has also been studied for its potential use in controlling insect-borne diseases such as malaria.
Propriétés
IUPAC Name |
N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-24-11-13-5-3-12(4-6-13)10-18-17-19-15-8-7-14(21(22)23)9-16(15)20-17/h3-9H,2,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNMDQATWUSMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)CNC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2,4-Di(propan-2-yl)phenyl]-2-oxoethyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7682614.png)

![N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)
![2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7682647.png)

![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
![3-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(methylcarbamoyl)propanamide](/img/structure/B7682653.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide](/img/structure/B7682668.png)
![2-(6-methoxy-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7682670.png)
![2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7682672.png)
![1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7682681.png)